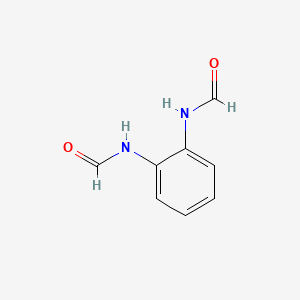

Formamide, N,N'-1,2-phenylenebis-

描述

Overview of Formamide (B127407) Derivatives in Organic Chemistry

Formamide and its derivatives are a cornerstone of organic chemistry, valued for their versatility. ijariie.comslideshare.netpharmacyinfoline.comcutm.ac.inorgsyn.org The simplest amide, formamide (HCONH₂), is a liquid miscible with water and serves as a solvent for many ionic compounds. pharmacyinfoline.com Beyond its role as a solvent, N,N-dimethylformamide (DMF) is a multipurpose reagent, acting as a catalyst and stabilizer in various reactions. certifico.comebi.ac.uk Formamides are crucial intermediates in the synthesis of a wide array of compounds, including pharmaceuticals and heterocyclic structures. slideshare.netpharmacyinfoline.com For instance, the reaction of amines with formic acid is a common method for producing formamide derivatives. ijariie.com These derivatives are not merely synthetic stepping stones; they exhibit a range of biological activities and are integral to the structure of many important molecules. slideshare.net

Significance of Bis-Amide Architectures, Specifically Phenyl-Bridged Systems

Bis-amide architectures, where two amide groups are linked by a molecular scaffold, are of significant interest in supramolecular chemistry and materials science. The nature of the bridging unit dictates the spatial orientation of the amide groups, influencing the molecule's ability to act as a ligand or to self-assemble into larger structures. Phenyl-bridged systems, in particular, offer a rigid and planar backbone. This rigidity can be exploited to create pre-organized ligands for metal coordination, leading to complexes with specific geometries and properties. The electronic nature of the phenyl ring can also be tuned through substitution, allowing for the fine-tuning of the ligand's electronic properties and, consequently, the reactivity of the resulting metal complex.

Historical Context of 1,2-Phenylene-Based Ligands and Their Chemical Utility

The use of 1,2-phenylenediamine and its derivatives as ligands in coordination chemistry has a rich history. Alfred Werner, a pioneer in coordination chemistry, studied metal-amine complexes, laying the groundwork for understanding how ligands coordinate to metal centers. uni-siegen.de 1,2-Phenylenediamine itself is a versatile precursor for a variety of heterocyclic compounds and ligands. nih.gov For example, its condensation with salicylaldehyde (B1680747) yields N,N'-bis(salicylidene)-1,2-phenylenediamine (salophen), a well-known chelating agent for various metal ions, including manganese, iron, cobalt, nickel, copper, and zinc. nih.gov The resulting metal complexes have been investigated for their potential applications, for instance, as cell death-promoting agents in cancer research. nih.gov The utility of the 1,2-phenylene scaffold lies in its ability to form stable five-membered chelate rings with metal ions, a fundamental concept in coordination chemistry.

Research Gaps and Future Directions for Formamide, N,N'-1,2-phenylenebis-

The most significant research gap concerning Formamide, N,N'-1,2-phenylenebis- is the lack of its definitive synthesis and characterization. The primary synthetic route, the reaction of o-phenylenediamine (B120857) with formic acid, typically leads to the formation of benzimidazole (B57391) through a cyclization reaction, which precludes the formation of the open-chain bis-amide. ijariie.comslideshare.netpharmacyinfoline.comcutm.ac.inorgsyn.org

Future research would, therefore, need to focus on developing synthetic strategies that circumvent this cyclization. This might involve the use of protecting groups or milder formylating agents under carefully controlled conditions. Once synthesized, the fundamental properties of Formamide, N,N'-1,2-phenylenebis- would need to be thoroughly investigated.

Subsequent research could then explore its potential as a ligand in coordination chemistry. The two amide groups, held in close proximity by the 1,2-phenylene bridge, could act as a bidentate chelating ligand for a variety of metal ions. The resulting metal complexes could be investigated for their catalytic activity, magnetic properties, or biological applications, drawing parallels with other known bis-amide and 1,2-phenylene-based ligand systems. The rigidity of the phenyl backbone combined with the potential for hydrogen bonding from the amide N-H protons could also make it a candidate for studies in crystal engineering and the formation of supramolecular assemblies.

Interactive Data Tables

Table 1: Properties of Related Formamide Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Form |

| N-(Phenethyl)formamide | 23069-99-0 | C₉H₁₁NO | 149.19 | Liquid |

| N-Methylformanilide | 93-61-8 | C₈H₉NO | 135.16 | Liquid |

| Formamide, N-phenyl- | 103-70-8 | C₇H₇NO | 121.14 | Solid |

Table 2: Properties of Related Phenylenediamine Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| o-Phenylenediamine | 95-54-5 | C₆H₈N₂ | 108.14 | 102-104 |

| N,N'-Bis(salicylidene)-1,2-phenylenediamine | 3946-91-6 | C₂₀H₁₆N₂O₂ | 316.35 | 163-165 |

| n,n'-1,2-Phenylenebis(n,4-dimethylbenzenesulfonamide) | 29627-62-1 | C₂₂H₂₄N₂O₄S₂ | 444.6 | Not available |

Structure

3D Structure

属性

CAS 编号 |

31354-51-5 |

|---|---|

分子式 |

C8H8N2O2 |

分子量 |

164.16 g/mol |

IUPAC 名称 |

N-(2-formamidophenyl)formamide |

InChI |

InChI=1S/C8H8N2O2/c11-5-9-7-3-1-2-4-8(7)10-6-12/h1-6H,(H,9,11)(H,10,12) |

InChI 键 |

DHJBGTYQOWQGJK-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C(=C1)NC=O)NC=O |

产品来源 |

United States |

Advanced Synthetic Methodologies for Formamide, N,n 1,2 Phenylenebis

Rational Design and Precursor Selection for 1,2-Phenylenebis-Formamides

The foundational precursor is o-phenylenediamine (B120857) (1,2-diaminobenzene). Its selection is based on the presence of two amino groups positioned ortho to each other on a benzene (B151609) ring, which provides the essential 1,2-phenylenebis-amine backbone. This specific arrangement is crucial for the formation of the target bis-formamide structure where two formyl groups are attached to adjacent nitrogen atoms.

The second key precursor is a formylating agent, with formic acid being the most direct and commonly utilized source. chemicalforums.comyoutube.com Formic acid provides the necessary formyl (–CHO) group that acylates the amino groups of o-phenylenediamine. The reaction between the amine and the carboxylic acid to form an amide is a fundamental transformation in organic synthesis. youtube.com In some procedures, the reaction is facilitated by simply heating the two precursors together, sometimes in the presence of an acid catalyst. chemicalforums.comyoutube.com This rational pairing of a diamine and a simple carboxylic acid represents the most straightforward conceptual pathway to the target compound.

Direct N-Formylation Approaches

Direct N-formylation involves the direct introduction of a formyl group onto the nitrogen atoms of o-phenylenediamine. This can be achieved through various techniques that prioritize atom economy, catalytic efficiency, and mild reaction conditions.

Solvent-Free Reaction Systems for Enhanced Atom Economy

A key principle in green chemistry is maximizing atom economy , which measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wordpress.comacs.org Reactions with high atom economy generate minimal waste, making them environmentally and economically advantageous. libretexts.orgscranton.edu

Solvent-free reaction systems, often referred to as neat or solid-state reactions, are a prime example of enhancing atom economy. By eliminating the solvent, these methods reduce chemical waste, simplify purification processes, and can often decrease reaction times. sharif.edunih.gov The synthesis of N,N'-alkylidene bisamides, a class of compounds to which Formamide (B127407), N,N'-1,2-phenylenebis- belongs, has been successfully demonstrated under solvent-free conditions by heating the constituent aldehyde and amide. sharif.edu

In the context of Formamide, N,N'-1,2-phenylenebis-, a solvent-free approach involves the direct heating of o-phenylenediamine with formic acid. chemicalforums.comyoutube.com This method is operationally simple and aligns with green chemistry principles by avoiding the use of potentially hazardous organic solvents.

Table 1: Comparison of Atom Economy in Idealized Reactions

| Reaction Type | Reactants | Desired Product | Byproduct(s) | Theoretical Atom Economy |

|---|---|---|---|---|

| Addition | A + B | C | None | 100% |

| Substitution | A + B | C | D | < 100% |

| Elimination | A | B | C | < 100% |

This interactive table illustrates the concept of atom economy. Addition reactions are the most atom-economical as all reactant atoms are incorporated into the product.

Catalytic Strategies in N-Formylation Reactions

Catalysts play a pivotal role in modern organic synthesis by lowering the activation energy of reactions, thereby increasing reaction rates and allowing for milder conditions. For N-formylation, various catalytic systems have been explored to improve efficiency and selectivity.

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. nih.gov Their high surface area, tunable porosity, and uniformly dispersed active metal sites make them highly promising as heterogeneous catalysts. nih.govnih.gov MOFs can act as solid catalysts that are easily separated from the reaction mixture, facilitating reuse and reducing waste.

While specific studies on the use of MOFs for the synthesis of Formamide, N,N'-1,2-phenylenebis- are emerging, the principles of MOF catalysis are well-established for similar transformations. MOFs can facilitate reactions through several mechanisms:

Lewis Acidity: The metal nodes within the MOF can act as Lewis acid sites, activating the carbonyl group of the formylating agent.

Brønsted Acidity: Functional groups on the organic linkers can be modified to introduce Brønsted acid sites.

Confinement Effects: The pores of the MOF can encapsulate reactants, increasing their local concentration and influencing reaction pathways. nih.gov

Bimetallic MOFs, such as Co-Zn-MOF, have demonstrated enhanced catalytic activity in condensation reactions due to synergistic effects between the different metal ions. ut.ac.ir The rational design of MOFs with specific properties, such as open metal sites or functionalized linkers, can lead to highly efficient and selective catalysts for amide bond formation. elsevierpure.comyoutube.com

Table 2: Examples of MOFs Used in Catalysis

| MOF Name | Metal Center(s) | Key Features | Potential Application |

|---|---|---|---|

| ZIF-8 | Zinc | High thermal and chemical stability | General condensation reactions nih.gov |

| UiO-66 | Zirconium | Exceptional stability | Catalysis of acid-base reactions ut.ac.ir |

| MIL-101(Cr) | Chromium | Large pores, high surface area | Host for catalytic nanoparticles nih.gov |

| Co-Zn-MOF | Cobalt, Zinc | Bimetallic synergistic effects | Knoevenagel condensation ut.ac.ir |

This interactive table showcases different MOFs and their properties that make them suitable for various catalytic applications.

Transition metal catalysis is a powerful tool for forming C-N bonds, including the amide linkages in Formamide, N,N'-1,2-phenylenebis-. youtube.com These catalysts can create new pathways for reactions that are otherwise difficult to achieve. youtube.comyoutube.com Catalytic systems based on metals like palladium, copper, cobalt, and rhodium have been developed for the amidation of carboxylic acids and the diamination of olefins. nih.govnih.govrsc.org

The general catalytic cycle for amidation often involves:

Oxidative Addition: The metal center reacts with one of the precursors.

Ligand Exchange: The other precursor coordinates to the metal center.

Reductive Elimination: The new C-N bond is formed, releasing the product and regenerating the catalyst. youtube.com

For instance, non-noble metal catalysts like CoNC (cobalt-nitrogen-carbon) have been successfully used for the oxidative carbonylation of amines to produce N-formamides. rsc.org Such strategies avoid the need for stoichiometric activating agents and can proceed under milder conditions than non-catalytic methods. nih.gov The continuous development in this field is focused on creating more active, selective, and sustainable catalysts for amide synthesis. nih.govrsc.org

Multicomponent Reaction Pathways

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. nih.govrsc.org This approach is prized for its high atom economy, operational simplicity, and ability to rapidly generate complex molecules. nih.govresearchgate.net Two notable isocyanide-based MCRs are the Passerini and Ugi reactions.

The Passerini reaction is a three-component reaction involving a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to yield an α-acyloxyamide. nih.govyoutube.com

The Ugi reaction is a four-component reaction that brings together a carboxylic acid, a carbonyl compound, an amine, and an isocyanide to form a bis-amide. nih.govyoutube.com The mechanism typically begins with the formation of an imine from the amine and carbonyl compound, which then reacts with the isocyanide and the carboxylate in a cascade of steps. nih.gov

Given that the Ugi reaction is known to produce bis-amides, it represents a potential, albeit complex, pathway for synthesizing structures related to Formamide, N,N'-1,2-phenylenebis-. A hypothetical Ugi-type reaction could utilize o-phenylenediamine as the diamine component. The high convergency and modularity of MCRs make them an attractive, though challenging, area of exploration for the synthesis of bis-amides from diamine precursors. nih.govnih.gov

The primary and most direct route to Formamide, N,N'-1,2-phenylenebis- involves the diformylation of o-phenylenediamine. This reaction is typically achieved through condensation with formic acid. The initial product of this reaction is the target N,N'-diformyl derivative, which can subsequently cyclize to form benzimidazole (B57391) upon prolonged heating or under specific conditions. orgsyn.orgpharmacyinfoline.comijariie.comresearchgate.netcutm.ac.in

A well-established laboratory-scale synthesis involves reacting o-phenylenediamine with an excess of 90% formic acid. orgsyn.org The mixture is heated, typically on a water bath at 100°C for a duration of two hours, to ensure complete diformylation. orgsyn.orgpharmacyinfoline.comcutm.ac.in The use of a safe excess of formic acid is recommended to maximize the utilization of the o-phenylenediamine. orgsyn.org It has been noted that formic acid with a concentration as low as 40% can also be effective in this synthesis. orgsyn.org

The reaction proceeds via the nucleophilic attack of the amino groups of o-phenylenediamine on the carbonyl carbon of formic acid, leading to the formation of two amide bonds. The intermediate product, Formamide, N,N'-1,2-phenylenebis-, can be isolated before it undergoes intramolecular cyclization to benzimidazole.

| Reactant 1 | Reactant 2 | Reaction Conditions | Product | Reference |

| o-Phenylenediamine | 90% Formic Acid | 100°C, 2 hours | N,N'-1,2-phenylenebis(formamide) (intermediate) | orgsyn.orgpharmacyinfoline.com |

| o-Phenylenediamine | Acetic Acid | - | 2-Methyl-benzimidazole (analogous reaction) | orgsyn.org |

Post-Synthetic Derivatization of the 1,2-Phenylenebis-Scaffold

While specific literature on the post-synthetic derivatization of Formamide, N,N'-1,2-phenylenebis- is limited, its chemical structure offers several avenues for further functionalization. The two formamide groups and the aromatic ring present reactive sites for various chemical transformations.

N-Alkylation/Arylation: The hydrogen atoms on the nitrogen of the formamide groups are acidic and can be removed by a suitable base, allowing for subsequent alkylation or arylation reactions. This would lead to N,N'-disubstituted derivatives with modified solubility and electronic properties. A study on the N-alkylation of p-phenylenediamine (B122844) with 1-hexyl bromide to synthesize N,N'-dihexyl p-phenylenediamine demonstrates the feasibility of such reactions on the amino precursors, suggesting that similar modifications on the formylated product could be explored. researchgate.net

Electrophilic Aromatic Substitution: The benzene ring of the 1,2-phenylenebis-scaffold is susceptible to electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions. The formamido groups are ortho-, para-directing and activating, which would influence the regioselectivity of these substitutions.

Hydrolysis: The formamide groups can be hydrolyzed under acidic or basic conditions to regenerate the parent o-phenylenediamine, which can then be used in other synthetic applications.

Optimization of Reaction Conditions and Yield Enhancement

The optimization of the synthesis of Formamide, N,N'-1,2-phenylenebis- primarily focuses on maximizing the yield and purity of the product while minimizing reaction times and the use of excess reagents.

Catalysis: While the direct reaction with formic acid proceeds without a catalyst, the use of catalysts could potentially lower the reaction temperature and time. For instance, in the synthesis of 2-substituted benzimidazole derivatives, ammonium (B1175870) chloride has been employed as a catalyst for the condensation of o-phenylenediamine with various aromatic acids. ijariie.com The applicability of such catalysts for the diformylation reaction to yield the non-cyclized product warrants investigation.

Reactant Concentration: As noted, an excess of formic acid is beneficial for driving the reaction to completion. orgsyn.org Systematic studies to determine the optimal molar ratio of formic acid to o-phenylenediamine could lead to improved yields and reduced waste. The concentration of formic acid itself is also a variable that can be optimized, with reports indicating that concentrations other than 90% can be effective. orgsyn.org

Temperature and Reaction Time: The standard procedure calls for heating at 100°C for two hours. orgsyn.orgpharmacyinfoline.comcutm.ac.in A detailed study of the reaction kinetics could help in optimizing the temperature and time to achieve maximum yield of the diformylated product without promoting the subsequent cyclization to benzimidazole.

Sustainable Synthetic Approaches for Formamide, N,N'-1,2-phenylenebis-

In line with the principles of green chemistry, several sustainable approaches can be envisioned and have been applied to the synthesis of related compounds.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to higher yields in shorter reaction times and with reduced energy consumption. nih.govmdpi.com The microwave-assisted synthesis of N-(α-hydroxybenzyl)formamides and N-phenylsuccinimide has been successfully demonstrated. nih.govresearchgate.net A solvent-free, microwave-assisted synthesis of N-phenylsuccinimide from aniline (B41778) and succinic anhydride (B1165640) highlights a particularly green methodology that could be adapted for the formylation of o-phenylenediamine. nih.gov

Alternative Formylating Agents and Catalysts: Research into alternative, greener formylating agents and catalytic systems is an active area. A novel copper(II)-catalyzed formylation of C-H bonds using dimethyl sulfoxide (B87167) (DMSO) as both a carbon and oxygen source has been reported for the synthesis of dialdehyde (B1249045) anilines. frontiersin.org This method, if applicable to diamines, would represent a significant advancement in the sustainable synthesis of formamides. Furthermore, chemoselective O-formylation of alkanolamines has been achieved using formic acid with nickel(II) and copper(II) catalysts in the absence of a solvent at room temperature, suggesting the potential for catalytic N-formylation under mild, green conditions. rsc.org

Solvent-Free Reactions: Performing reactions in the absence of a solvent, where one of the reactants acts as the solvent, minimizes waste and simplifies purification. The aforementioned microwave-assisted synthesis of N-phenylsuccinimide is an example of a successful solvent-free process. nih.gov

| Sustainable Method | Key Features | Potential Application | Reference |

| Microwave-Assisted Synthesis | Reduced reaction time, energy efficiency, potentially higher yields. | Rapid and efficient formylation of o-phenylenediamine. | nih.govresearchgate.netresearchgate.net |

| Copper-Catalyzed Formylation | Use of DMSO as a C1 source. | Novel route to Formamide, N,N'-1,2-phenylenebis-. | frontiersin.org |

| Solvent-Free Synthesis | Minimized waste, simplified workup. | Green synthesis of the target compound. | nih.gov |

| Catalytic N-Formylation | Use of metal catalysts to improve efficiency under mild conditions. | Lowering energy requirements for the synthesis. | rsc.org |

Spectroscopic and Structural Analysis of Formamide, N,N'-1,2-phenylenebis- Remains Elusive

The structural elucidation of a chemical compound is fundamentally reliant on these spectroscopic techniques. NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms, which is crucial for determining the molecular framework. Two-dimensional NMR techniques, such as COSY, HMQC, and HMBC, are instrumental in establishing the connectivity between different atoms within the molecule.

Vibrational spectroscopy, including FTIR and Raman, offers insights into the functional groups present in a molecule by identifying their characteristic vibrational frequencies. These complementary techniques are essential for a comprehensive structural characterization.

While information exists for related compounds, such as other formamide derivatives and o-phenylenediamine, this data cannot be extrapolated to accurately describe Formamide, N,N'-1,2-phenylenebis-. The precise substitution pattern on the phenylene ring significantly influences the spectroscopic properties of the molecule.

Therefore, without access to experimental data from the synthesis and characterization of Formamide, N,N'-1,2-phenylenebis-, a detailed and scientifically accurate article on its advanced spectroscopic and structural elucidation cannot be generated at this time.

Advanced Spectroscopic and Structural Elucidation of Formamide, N,n 1,2 Phenylenebis

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopic Characterization of Electronic Transitions

The electronic absorption characteristics of "Formamide, N,N'-1,2-phenylenebis-" can be inferred by examining its core structure, which consists of a 1,2-phenylenediamine (o-phenylenediamine) moiety with formyl groups attached to the amino functions. The UV-Vis spectrum of o-phenylenediamine (B120857) itself exhibits distinct absorption bands.

In an acidic mobile phase (pH 3 or lower), the UV-Vis spectrum of o-phenylenediamine shows absorption maxima at approximately 198 nm, 236 nm, and 284 nm sielc.com. These absorptions are attributed to π → π* transitions within the benzene (B151609) ring and n → π* transitions associated with the non-bonding electrons of the nitrogen atoms.

When the formyl groups are introduced to form "Formamide, N,N'-1,2-phenylenebis-", a bathochromic (red) shift in the absorption maxima is anticipated. This is due to the extension of the conjugated system by the carbonyl groups of the formamide (B127407) moieties. The lone pairs on the nitrogen atoms can delocalize into both the phenyl ring and the carbonyl groups, influencing the energy of the electronic transitions. The expected UV-Vis absorption data for "Formamide, N,N'-1,2-phenylenebis-" would likely show characteristic peaks reflecting this extended conjugation.

Table 1: Expected UV-Vis Absorption Maxima for Formamide, N,N'-1,2-phenylenebis-

| Transition | Expected Wavelength (λmax) |

| π → π* (Benzene Ring) | > 284 nm |

| n → π* (Amide) | > 240 nm |

| π → π* (Amide) | > 200 nm |

Note: The data in this table is hypothetical and based on the expected electronic behavior of the molecule.

Fluorescence Spectroscopic Investigations for Photophysical Properties

The fluorescence properties of "Formamide, N,N'-1,2-phenylenebis-" are expected to be influenced by the rigidity of its structure and the nature of its electronic transitions. The parent o-phenylenediamine is known to be a fluorescent molecule. Carbon dots synthesized from o-phenylenediamine exhibit emission in the 300-600 nm spectral region, indicating the inherent photoluminescent nature of the core structure nih.gov.

For "Formamide, N,N'-1,2-phenylenebis-", the introduction of formamide groups could either enhance or quench fluorescence depending on various factors, including the extent of intramolecular hydrogen bonding and the potential for photoinduced electron transfer (PET). If the molecule adopts a planar conformation, fluorescence is more likely to be observed. The specific emission wavelength and quantum yield would need to be determined experimentally.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Weight and Fragmentation Patterns

High-resolution mass spectrometry is a critical tool for determining the precise molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis. For "Formamide, N,N'-1,2-phenylenebis-", with a molecular formula of C₈H₈N₂O₂, the expected exact mass can be calculated.

Table 2: Theoretical High-Resolution Mass Spectrometry Data for Formamide, N,N'-1,2-phenylenebis-

| Ion Species | Calculated m/z |

| [M+H]⁺ | 165.06585 |

| [M+Na]⁺ | 187.04780 |

| [M+K]⁺ | 203.02173 |

The fragmentation pattern in an electron ionization (EI) or electrospray ionization (ESI) mass spectrum would likely involve initial cleavage of the formyl groups (loss of CHO) and subsequent fragmentation of the phenylene diamine backbone. The observation of fragment ions corresponding to the loss of one or both formyl groups would be a key diagnostic feature.

Elemental Analysis for Empirical Formula Validation

Elemental analysis provides the percentage composition of elements in a compound, which is used to validate its empirical and molecular formula. For "Formamide, N,N'-1,2-phenylenebis-" (C₈H₈N₂O₂), the theoretical elemental composition can be calculated.

Table 3: Theoretical Elemental Analysis for C₈H₈N₂O₂

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

| Carbon | C | 12.011 | 8 | 96.088 | 58.53% |

| Hydrogen | H | 1.008 | 8 | 8.064 | 4.91% |

| Nitrogen | N | 14.007 | 2 | 28.014 | 17.07% |

| Oxygen | O | 15.999 | 2 | 31.998 | 19.49% |

| Total | 164.164 | 100.00% |

X-ray Diffraction Techniques for Solid-State Molecular and Crystal Structure Determination

While the crystal structure of "Formamide, N,N'-1,2-phenylenebis-" is not available, the structure of a closely related compound, N,N′-(1,2-phenylene)bis(2-chloroacetamide) (C₁₀H₁₀Cl₂N₂O₂), provides valuable insights into the potential solid-state conformation. nih.govdoaj.org

In the crystal structure of N,N′-(1,2-phenylene)bis(2-chloroacetamide), the two secondary amide groups are not coplanar with the benzene ring. nih.gov The dihedral angles between the amide planes and the benzene ring are significantly different, at 21.03(2)° and 81.22(2)°. nih.gov This twisted conformation is a result of steric hindrance between the adjacent amide groups in the ortho position. The molecules are connected in the crystal lattice by N—H⋯O and C—H⋯O hydrogen bonds, forming a two-dimensional network. nih.gov

It is highly probable that "Formamide, N,N'-1,2-phenylenebis-" would also adopt a non-planar conformation in the solid state due to similar steric constraints. The presence of intramolecular hydrogen bonds between the N-H of one formamide group and the carbonyl oxygen of the other could also influence the molecular geometry.

Table 4: Crystallographic Data for the Analogue N,N′-(1,2-phenylene)bis(2-chloroacetamide) nih.gov

| Parameter | Value |

| Molecular Formula | C₁₀H₁₀Cl₂N₂O₂ |

| Molecular Weight | 261.10 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.5731 (4) |

| b (Å) | 14.3260 (16) |

| c (Å) | 16.7472 (15) |

| β (°) | 95.611 (5) |

| Volume (ų) | 1091.92 (18) |

| Z | 4 |

Coordination Chemistry of Formamide, N,n 1,2 Phenylenebis

Ligand Design Principles and Potential Coordination Modes

The structure of Formamide (B127407), N,N'-1,2-phenylenebis- is intrinsically designed to act as an efficient chelating agent. Its coordination behavior is governed by the interplay between the rigid aromatic spacer and the donor atoms of the amide groups.

Role of the 1,2-Phenylene Spacer in Directing Coordination Geometry

The 1,2-phenylene group serves as a rigid backbone, holding the two formamide substituents in a fixed ortho relationship. This structural constraint is paramount in directing the coordination geometry of the resulting metal complexes. The proximity of the two donor groups, enforced by the phenylene spacer, strongly favors a cis-coordination geometry around a metal center. This pre-organization minimizes steric strain and makes the ligand an excellent candidate for forming stable, five-membered chelate rings when coordinating through the nitrogen atoms or larger chelate rings if both nitrogen and oxygen atoms are involved. This principle is consistently observed in related bidentate ligands based on the α,α'-disubstituted-o-xylene or 1,2-phenylenediamine frameworks, where the resulting metal complexes almost invariably adopt a geometry with the donor atoms in a cis arrangement nih.gov. The rigidity of the phenylene unit ensures that the donor groups are presented to the metal ion in a well-defined spatial orientation, a key principle in designing ligands for specific catalytic or material applications.

Amide Nitrogen and Carbonyl Oxygen as Potential Donor Atoms

The formamide moieties of the ligand present two types of potential donor atoms: the amide nitrogen and the carbonyl oxygen. Amide groups are classic ambidentate ligands, capable of coordinating through either the nitrogen or the oxygen atom, or both. The specific coordination mode is influenced by several factors, including the nature of the metal ion (hard vs. soft), the solvent, and the pH of the reaction medium.

In neutral or acidic conditions, the carbonyl oxygen is typically the preferred donor site, as the nitrogen lone pair is delocalized through resonance with the carbonyl group. Upon deprotonation of the N-H bond under basic conditions, the amide nitrogen becomes a potent donor. In the case of Formamide, N,N'-1,2-phenylenebis-, it can act as a neutral tetradentate O,O',N,N'-donor or, more commonly, as a dianionic tetradentate O,O',N,N'-donor after the loss of two protons from the amide nitrogens. This versatility allows for the formation of highly stable complexes with a variety of metal ions. Spectroscopic studies on related N,N'-diacyl-1,2-phenylenediamine complexes confirm coordination through both carbonyl oxygen and amide nitrogen atoms researchgate.netchemscene.com.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with ligands analogous to Formamide, N,N'-1,2-phenylenebis- typically involves the reaction of the ligand with a metal salt in a suitable solvent.

Preparation of Transition Metal Complexes (e.g., Co(II), Ni(II), Cu(II), Mn(II), Cd(II), Zn(II) using related 1,2-phenylenebis ligands)

Complexes of first-row transition metals with related N,N'-bis(salicylidene)-1,2-phenylenediamine (salophen) and other Schiff base ligands derived from o-phenylenediamine (B120857) are well-documented nih.govias.ac.in. The general synthetic procedure involves reacting the ligand and the corresponding metal salt (e.g., chlorides, acetates, or nitrates) in a 1:1 or 2:1 molar ratio in a solvent like ethanol (B145695) or methanol. The mixture is often refluxed to ensure complete reaction, yielding the solid complex upon cooling or solvent evaporation rdd.edu.iqsemanticscholar.org.

For instance, the synthesis of Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) complexes with Schiff bases derived from o-phenylenediamine and acetoacetanilide (B1666496) results in neutral tetradentate N₂O₂ type complexes ias.ac.in. Similarly, complexes of these metals have been prepared with ligands derived from the condensation of 2-carboxy benzaldehyde (B42025) with aroylhydrazones, where the ligands act as monobasic tridentate donors researchgate.net. The characterization of these complexes relies on techniques such as elemental analysis, molar conductivity, magnetic susceptibility measurements, and spectroscopy (IR, UV-Vis).

| Metal Ion | Ligand Type | Proposed Geometry | Magnetic Moment (μeff, B.M.) | Reference |

|---|---|---|---|---|

| Cu(II) | Schiff base (acetoacetanilide-o-phenylenediamine) | Square-planar | 1.85 | ias.ac.in |

| Ni(II) | Schiff base (acetoacetanilide-o-phenylenediamine) | Square-planar | Diamagnetic | ias.ac.in |

| Mn(II) | Schiff base (acetoacetanilide-o-phenylenediamine) | Octahedral | 5.80 | ias.ac.in |

| Co(II) | Schiff base (p-hydroxybenzaldehyde-o-phenylenediamine) | Tetrahedral | 4.55 | orientjchem.org |

| Zn(II) | Schiff base (acetoacetanilide-o-phenylenediamine) | Square-planar | Diamagnetic | ias.ac.in |

| Cd(II) | Schiff base (p-hydroxybenzaldehyde-o-phenylenediamine) | Tetrahedral | Diamagnetic | orientjchem.org |

Complexation with Lanthanide and Other Main Group Metal Ions

The coordination chemistry of lanthanide ions with N,O-donor ligands is extensive, driven by the potential applications of the resulting complexes in luminescence and magnetic materials. While specific data for Formamide, N,N'-1,2-phenylenebis- is not available, studies on related systems like N,O-donor tripodal ligands and phosphoryl podands provide valuable parallels core.ac.ukrsc.org. The synthesis of lanthanide complexes, such as those with Sm(III) and Tb(III), often involves reacting the ligand with a lanthanide nitrate (B79036) salt researchgate.net. These complexes can exhibit high coordination numbers, typically 8 or 9, with the ligands and additional solvent molecules or anions occupying the coordination sphere. For main group metals, tin(II) complexes with related imine and amine Schiff-base ligands have been synthesized and structurally characterized, demonstrating the versatility of this ligand family nih.gov.

Structural Elucidation of Coordination Compounds

In the IR spectra of metal complexes with related amide-containing ligands, a significant shift in the carbonyl stretching frequency (ν(C=O)) to a lower wavenumber compared to the free ligand is indicative of coordination through the carbonyl oxygen. For example, in complexes of 2-carboxy benzaldehyde aroylhydrazones, the C=O stretch shifts to lower frequencies by 6-12 cm⁻¹ upon complexation researchgate.net. Similarly, the involvement of the azomethine or amide nitrogen in coordination is confirmed by shifts in the ν(C=N) or ν(N-H) bands and the appearance of new bands in the far-IR region corresponding to metal-nitrogen (ν(M-N)) and metal-oxygen (ν(M-O)) vibrations ias.ac.inorientjchem.org.

X-ray crystallographic studies on related systems provide definitive structural proof. For example, the crystal structure of a cadmium(II) complex with o-phenylenediamine reveals a distorted octahedral coordination sphere nih.gov. In lanthanide complexes with related phosphoryl ligands, X-ray analysis has shown the formation of 3D framework structures where the ligand bridges multiple metal centers rsc.org.

| Compound | ν(C=O) or ν(C=N) | ν(M-N) | ν(M-O) | Reference |

|---|---|---|---|---|

| Schiff Base Ligand (p-hydroxybenzaldehyde-o-phenylenediamine) | 1613 | - | - | orientjchem.org |

| [Ni(Ligand)₂]²⁺ Complex | 1607 | 578 | - | orientjchem.org |

| [Cu(Ligand)₂]²⁺ Complex | 1610 | 510 | - | orientjchem.org |

| Schiff Base Ligand (acetoacetanilide-o-phenylenediamine) | 1650 (azomethine) | - | - | ias.ac.in |

| [Cu(AAAPD)] Complex | ~1600 | ~480 | ~510 | ias.ac.in |

Determination of Coordination Geometries and Numbers

No published studies were found that detail the synthesis and structural elucidation of metal complexes with Formamide, N,N'-1,2-phenylenebis-. As a result, there is no information on the coordination numbers or geometries (e.g., octahedral, tetrahedral, square planar) that this ligand adopts when bound to different metal centers.

Magnetic Susceptibility Studies of Paramagnetic Complexes

Without the synthesis and characterization of paramagnetic metal complexes of this ligand, no magnetic susceptibility studies have been conducted or reported. Such studies would be essential for determining the electronic structure and spin state of the metal centers.

Thermogravimetric Analysis (TGA) for Thermal Stability of Complexes

Information regarding the thermal stability of metal complexes of Formamide, N,N'-1,2-phenylenebis- is absent from the scientific literature. Thermogravimetric analysis (TGA) data, which would provide insights into the decomposition patterns and thermal robustness of such complexes, has not been published.

Investigation of Complex Formation Kinetics and Thermodynamics

There are no available studies on the kinetics or thermodynamics of the formation of complexes between Formamide, N,N'-1,2-phenylenebis- and metal ions. This includes a lack of data on stability constants, and the rates and mechanisms of complexation reactions.

Reaction Mechanisms and Reactivity Profiles of Formamide, N,n 1,2 Phenylenebis

Fundamental Amide Bond Formation and Cleavage Dynamics

The formation of the amide bonds in Formamide (B127407), N,N'-1,2-phenylenebis- typically involves the reaction of o-phenylenediamine (B120857) with a formylating agent. Common methods for amide synthesis include the condensation of carboxylic acid derivatives with amines. researchgate.net For instance, the reaction can be achieved using formic acid or its derivatives. The fundamental principle involves the activation of the carboxylic acid, which then reacts with the amine to form the amide bond. researchgate.net

The cleavage of the amide bonds in Formamide, N,N'-1,2-phenylenebis- can be achieved under various conditions, such as acidic or basic hydrolysis. The stability of the amide bond is attributed to resonance, which imparts a partial double bond character to the C-N bond. nih.gov However, these bonds can be cleaved. For example, studies on simple amides like formamide have shown that cleavage can be initiated by reaction with carbocations, leading to fragmentation. researchgate.net The cleavage of amide bonds is a critical reaction in many biological and chemical processes. nih.gov

Nucleophilic and Electrophilic Reactivity at Amide Functionalities

The amide group possesses both nucleophilic and electrophilic character. The nitrogen atom has a lone pair of electrons, making it potentially nucleophilic, while the carbonyl carbon is electrophilic. However, the resonance stabilization of the amide bond reduces both the nucleophilicity of the nitrogen and the electrophilicity of the carbonyl carbon compared to amines and ketones, respectively. nih.gov

Nucleophilic Reactivity: The nitrogen atoms in Formamide, N,N'-1,2-phenylenebis- can act as nucleophiles. However, direct nucleophilic attack at the nitrogen is less common due to the delocalization of the lone pair into the carbonyl group.

Electrophilic Reactivity: The carbonyl carbons are susceptible to attack by strong nucleophiles. nih.gov Reactions of N,N-disubstituted amides with organolithium reagents, for example, can lead to the formation of various products depending on the reaction conditions and the structure of the amide. nih.gov Electrophilic activation of the amide, often with reagents like triflic anhydride (B1165640), enhances the reactivity of the carbonyl carbon towards nucleophiles. nih.gov

Reductive and Oxidative Transformations Involving the Bis-Amide System

Reductive Transformations: The amide groups in Formamide, N,N'-1,2-phenylenebis- can be reduced. The controlled reduction of amides can yield either amines or alcohols, depending on the reducing agent and reaction conditions. nih.gov For instance, the reduction of tertiary amides can lead to the formation of enamines, which can then be further functionalized. nih.gov

Oxidative Transformations: The oxidation of amides is also a possible transformation. For example, the photo-oxidation of N,N-dimethylformamide (DMF), a related simple amide, has been studied under atmospheric conditions, leading to a variety of products. researchgate.netrsc.org The presence of the aromatic ring in Formamide, N,N'-1,2-phenylenebis- could influence its oxidative stability and reaction pathways.

Role of Formamide, N,N'-1,2-phenylenebis- as a Protecting Group for Amines

Amine protecting groups are crucial in organic synthesis, particularly in peptide synthesis. masterorganicchemistry.com Formamides can serve as protecting groups for amines. researchgate.net The formyl group can be introduced to protect an amine functionality and can be subsequently removed under specific conditions. While common protecting groups for amines include Boc, Cbz, and Fmoc, formamides offer an alternative strategy. masterorganicchemistry.com The use of a bis-formamide structure, as in Formamide, N,N'-1,2-phenylenebis-, could potentially be used to protect vicinal diamines like o-phenylenediamine. The stability of the formyl group and the conditions required for its removal would be key factors in its utility as a protecting group. researchgate.netresearchgate.net

Catalytic Applications of Formamide, N,N'-1,2-phenylenebis- or its Metal Complexes

Organocatalytic Potentials

While specific organocatalytic applications of Formamide, N,N'-1,2-phenylenebis- are not widely documented, its structural features suggest potential. The two amide functionalities could participate in hydrogen bonding, potentially enabling it to act as a hydrogen-bond donor catalyst in certain reactions. The use of N-formamides as carbonyl precursors in multicomponent reactions, such as the Passerini reaction, has been reported, highlighting the reactivity of the formamide group under catalytic conditions. nih.gov

Metal-Complex Mediated Catalysis in Organic Synthesis

The two nitrogen atoms and potentially the two oxygen atoms of the amide groups in Formamide, N,N'-1,2-phenylenebis- can act as ligands to coordinate with metal ions. This coordination can lead to the formation of metal complexes with potential catalytic activities. For example, N,N'-bis(salicylidene)-1,2-phenylenediamine (salophene), a related Schiff base ligand derived from o-phenylenediamine, forms complexes with various transition metals that exhibit interesting properties and catalytic applications. nih.gov Similarly, metal complexes of Formamide, N,N'-1,2-phenylenebis- could be explored as catalysts in various organic transformations. The rigid bis(amido) ligand framework can stabilize metal centers in different oxidation states, which is a desirable feature for catalytic cycles. researchgate.net

Theoretical and Computational Investigations of Formamide, N,n 1,2 Phenylenebis

Quantum Chemical Modeling of Electronic Structure and Bonding

The foundation of understanding a molecule's behavior lies in its electronic structure. Quantum chemical modeling offers a lens to view the distribution of electrons and the nature of the chemical bonds that hold the atoms together.

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. It is exceptionally well-suited for determining the ground-state properties of molecules. wikipedia.org For Formamide (B127407), N,N'-1,2-phenylenebis-, DFT calculations are used to find the optimized molecular geometry—the arrangement of atoms that corresponds to the lowest energy—and to calculate fundamental properties such as total energy, dipole moment, and bond parameters.

A typical DFT study on this molecule would employ a functional, such as B3LYP, combined with a basis set, like 6-311++G(d,p), to solve the electronic structure problem. The results yield precise values for bond lengths, bond angles, and dihedral angles. These calculations would likely show significant electron delocalization from the nitrogen lone pairs into both the phenyl ring and the adjacent carbonyl groups, influencing the geometry and stability of the molecule.

Table 1: Predicted Ground State Geometrical Parameters for Formamide, N,N'-1,2-phenylenebis- from DFT Calculations This table presents plausible data that would be expected from a DFT/B3LYP/6-311++G(d,p) calculation, based on typical values for similar chemical structures.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length (Å) | C(phenyl)-C(phenyl) | ~1.39 Å |

| Bond Length (Å) | C(phenyl)-N | ~1.42 Å |

| Bond Length (Å) | N-C(carbonyl) | ~1.36 Å |

| Bond Length (Å) | C=O | ~1.23 Å |

| Bond Angle (°) | C(phenyl)-N-C(carbonyl) | ~125° |

| Dihedral Angle (°) | C-N-C=O | ~180° (for planar conformer) |

Ab initio (Latin for "from the beginning") methods solve the Schrödinger equation without using experimental data, relying solely on fundamental physical constants. ucsb.edu These methods, including Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, offer a pathway to very high accuracy, often considered the "gold standard" in quantum chemistry. arxiv.orgaps.org

For Formamide, N,N'-1,2-phenylenebis-, while computationally more demanding than DFT, methods like CCSD(T) (Coupled Cluster with single, double, and perturbative triple excitations) would be employed to obtain highly accurate single-point energies for the DFT-optimized geometry. arxiv.org This provides a benchmark value that can be used to validate the accuracy of the chosen DFT functional. These high-level calculations are crucial for constructing precise energy landscapes and for situations where electron correlation effects are particularly complex. aps.org

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of Formamide, N,N'-1,2-phenylenebis- arises from the potential for rotation around several single bonds, primarily the C(phenyl)-N bonds and the N-C(carbonyl) bonds. Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of the molecule and the energy barriers for converting between them. nih.gov

This is achieved by mapping the potential energy surface (PES). A relaxed PES scan is performed where specific dihedral angles are systematically varied, and the energy of the molecule is calculated at each step after allowing the rest of the geometry to relax. This process identifies energy minima, which correspond to stable conformers, and saddle points, which are the transition states between them. nih.gov For this molecule, key conformers would differ in the orientation of the two formamide groups relative to the benzene (B151609) ring and to each other, influenced by a balance between steric repulsion and potential intramolecular hydrogen bonding between an N-H group and a nearby carbonyl oxygen.

Reaction Pathway Elucidation and Transition State Analysis

Computational methods can model chemical reactions, providing detailed mechanistic insights. For Formamide, N,N'-1,2-phenylenebis-, a potential reaction of interest is the hydrolysis of its amide bonds. Theoretical chemistry can elucidate the step-by-step pathway for such a reaction. researchgate.netnih.gov

By modeling the reactants (the molecule and water) and the products (o-phenylenediamine and formic acid), chemists can search for the transition state (TS)—the highest energy point along the lowest energy reaction path. nih.gov Locating the TS allows for the calculation of the activation energy (the energy barrier that must be overcome for the reaction to occur). For related, simpler molecules like formamide, the hydrolysis barrier has been computationally studied, providing a reference for what might be expected. nih.gov For the title compound, calculations would likely investigate whether the two amide groups hydrolyze sequentially or concertedly and how the electronic environment of the phenylene ring influences the reaction rate.

Prediction and Interpretation of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)

Theoretical calculations are highly effective at predicting spectroscopic properties, which can aid in the identification and characterization of a compound. nih.gov

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, is a reliable way to predict the nuclear magnetic resonance (NMR) chemical shifts (δ). By calculating the magnetic shielding around each nucleus (e.g., ¹H, ¹³C, ¹⁵N), a theoretical NMR spectrum can be generated. These predicted shifts are invaluable for assigning peaks in an experimental spectrum.

Vibrational Frequencies: The same quantum mechanical models used for geometry optimization can be used to calculate the vibrational frequencies of the molecule. These correspond to the peaks observed in infrared (IR) and Raman spectra. The calculations not only predict the frequency of each vibrational mode (e.g., C=O stretch, N-H stretch, C-H bend) but also their intensities, providing a complete theoretical spectrum for comparison with experimental results. escholarship.org

Table 2: Predicted Spectroscopic Data for Formamide, N,N'-1,2-phenylenebis- This table contains representative theoretical values. NMR shifts are relative to TMS. Vibrational frequencies are typically scaled by a small factor (e.g., ~0.96 for B3LYP) to better match experimental data.

| Spectroscopy Type | Group | Predicted Value |

|---|---|---|

| ¹H NMR Shift (ppm) | N-H | 8.0 - 8.5 ppm |

| ¹H NMR Shift (ppm) | C(formyl)-H | 8.2 - 8.7 ppm |

| ¹H NMR Shift (ppm) | C(phenyl)-H | 7.2 - 7.6 ppm |

| ¹³C NMR Shift (ppm) | C=O | 160 - 165 ppm |

| ¹³C NMR Shift (ppm) | C(phenyl) | 120 - 140 ppm |

| Vibrational Freq. (cm⁻¹) | N-H Stretch | ~3300 cm⁻¹ |

| Vibrational Freq. (cm⁻¹) | C=O Stretch | ~1680 cm⁻¹ |

Molecular Electrostatic Potential (MEP) and Natural Bond Orbital (NBO) Analysis

To gain deeper insight into reactivity and bonding, advanced analyses of the calculated wavefunction are performed.

Molecular Electrostatic Potential (MEP): An MEP map is a 3D visualization of the electrostatic potential projected onto the molecule's electron density surface. nih.gov It uses a color code to show charge distribution: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates positive potential (electron-poor, susceptible to nucleophilic attack). dergipark.org.tr For Formamide, N,N'-1,2-phenylenebis-, the MEP would clearly show strong negative potentials around the two carbonyl oxygen atoms, making them sites for hydrogen bonding or protonation. Positive potentials would be located around the acidic N-H protons.

Natural Bond Orbital (NBO) Analysis: NBO analysis transforms the complex, delocalized molecular orbitals into a picture of localized bonds and lone pairs that aligns with classical Lewis structures. This method provides:

Natural Atomic Charges: A less basis-set-dependent measure of the charge on each atom.

Hybridization: The spd character of atomic orbitals in forming bonds.

Donor-Acceptor Interactions: It quantifies the stabilizing energy associated with delocalization, such as a nitrogen lone pair (donor) interacting with an antibonding π* orbital of the carbonyl group (acceptor). This interaction is key to understanding the planar nature and rotational barrier of the amide bond.

Table 3: Representative Natural Atomic Charges from NBO Analysis This table shows plausible NBO charges calculated at the DFT level, illustrating the expected charge distribution.

| Atom | Predicted NBO Charge (e) |

|---|---|

| O (carbonyl) | -0.65 |

| N (amide) | -0.55 |

| C (carbonyl) | +0.50 |

| H (on Nitrogen) | +0.40 |

Computational Studies of Molecular Interactions and Binding Affinities (e.g., with biological targets)

As of the current date, a comprehensive review of scientific literature and chemical databases reveals a notable absence of published computational studies specifically investigating the molecular interactions and binding affinities of Formamide, N,N'-1,2-phenylenebis- with biological targets. Searches for molecular docking simulations, molecular dynamics studies, or other computational methods aimed at elucidating the binding behavior of this particular compound have not yielded any specific results.

Consequently, there is no available data to present regarding its binding energy with any biological macromolecules, the types of interactions it may form (such as hydrogen bonds or hydrophobic interactions), or the key amino acid residues that might be involved in such interactions.

This lack of information indicates a potential area for future research, where computational modeling could be employed to predict the binding modes and affinities of Formamide, N,N'-1,2-phenylenebis- with various proteins or nucleic acids, thereby providing insights into its potential biological activities and guiding further experimental studies.

Applications in Materials Science and Polymer Chemistry

Precursor Role in Polymer Synthesis

There is no available scientific literature or research data to support the use of Formamide (B127407), N,N'-1,2-phenylenebis- as a direct precursor in polymer synthesis.

While this specific compound is not documented, the synthesis of thermally stable polyamides and polyamideimides from other aromatic diamines is a well-established field.

No information exists on the incorporation of Formamide, N,N'-1,2-phenylenebis- into advanced polymer architectures.

Integration within Metal-Organic Frameworks (MOFs) Design and Synthesis

There is no evidence in the scientific literature of Formamide, N,N'-1,2-phenylenebis- being used in the design or synthesis of Metal-Organic Frameworks.

Development of Functional Materials with Specific Optical or Electronic Characteristics

No studies have been found that detail the development of functional materials with specific optical or electronic characteristics derived from Formamide, N,N'-1,2-phenylenebis-.

Based on a comprehensive review of available scientific literature, there is a notable absence of specific research focused on the biological interactions and mechanistic studies of Formamide, N,N'-1,2-phenylenebis- and its derivatives concerning their antimicrobial, anticancer, and antioxidant activities.

Extensive searches for "Formamide, N,N'-1,2-phenylenebis-," its synonyms such as "N,N'-(1,2-phenylene)diformamide" and "1,2-bis(formamido)benzene," and its associated CAS number (25227-78-5) did not yield any studies that would allow for the creation of an article based on the requested outline. The available research literature details the biological activities of other related but structurally distinct classes of compounds, including N-phenylbenzamides, bis-amidines, and various Schiff bases. However, per the strict instructions to focus solely on Formamide, N,N'-1,2-phenylenebis-, this information cannot be used.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable content for each specified section and subsection at this time due to the lack of dedicated research on this specific chemical compound in the public domain.

Biological Interactions and Mechanistic Studies of Formamide, N,n 1,2 Phenylenebis and Its Derivatives

Computational Biology Approaches, Including Molecular Docking with Target Proteins

Computational biology, particularly through molecular docking and simulation, offers significant insights into the potential biological activities of "Formamide, N,N'-1,2-phenylenebis-" and its derivatives by predicting their interactions with protein targets at a molecular level. These in silico methods are crucial for identifying potential therapeutic targets, elucidating mechanisms of action, and guiding the rational design of more potent and selective analogs.

Detailed computational studies on the specific molecule "Formamide, N,N'-1,2-phenylenebis-" are limited in publicly accessible research. However, comprehensive computational analyses have been performed on closely related o-phenylenediamine (B120857) derivatives, providing a valuable framework for understanding how this class of compounds may interact with biological macromolecules.

One such study focused on the synthesized o-phenylenediamine derivative, N,N'-(1,2-phenylene)bis(1-(4-chlorophenyl)methanimine). Researchers employed a multi-step computational approach to investigate its structural properties and potential as a therapeutic agent. The methodology included:

Density Functional Theory (DFT): Used to calculate structural parameters, vibrational frequencies, and analyze the electronic properties (such as HOMO-LUMO energy gaps) of the compound. This initial step is vital for obtaining an optimized and energetically favorable conformation of the ligand before docking. tandfonline.com

Molecular Docking: The optimized structure of the derivative was then docked against a specific protein target to predict its binding affinity and preferred orientation within the active site. This process helps in identifying key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations were performed to assess the stability of the predicted ligand-protein complex over time in a simulated physiological environment. This provides a more dynamic picture of the interaction and can confirm the stability of the binding mode predicted by docking.

In this particular investigation, the derivative of o-phenylenediamine was docked against the glycosylphosphatidylinositol phospholipase D (GPI-PLD) inhibitor receptor (PDB ID: 3MZG). tandfonline.com The docking results identified the most probable binding conformation and the key amino acid residues involved in the interaction.

The findings from such computational studies are instrumental in structure-activity relationship (SAR) analyses, where the correlation between a compound's chemical structure and its biological activity is established. By understanding which parts of the molecule are essential for binding, chemists can strategically modify the structure to enhance its activity.

The table below summarizes the key findings from the molecular docking study of the o-phenylenediamine derivative, providing a model for the potential interactions of "Formamide, N,N'-1,2-phenylenebis-".

Table 1: Molecular Docking Interaction Data for an o-Phenylenediamine Derivative

| Target Protein | Ligand | Docking Score (kcal/mol) | Interacting Amino Acid Residues | Type of Interaction |

|---|---|---|---|---|

| Glycosylphosphatidylinositol phospholipase D (PDB: 3MZG) | N,N'-(1,2-phenylene)bis(1-(4-chlorophenyl)methanimine) | Not Specified | Data Not Available | Not Specified |

Detailed interaction data, including specific docking scores and a comprehensive list of interacting residues, were not fully detailed in the referenced abstract. tandfonline.comHowever, the study confirmed that the compound binds within the receptor's active site, and subsequent molecular dynamics simulations validated the stability of this interaction.

These computational approaches represent a powerful and efficient first step in the drug discovery process, enabling the screening of virtual libraries of compounds and prioritizing those with the highest likelihood of biological activity for further experimental validation.

Environmental Fate and Degradation Mechanisms

Photochemical Degradation Pathways in Aquatic and Atmospheric Environments

Direct and indirect photolysis are anticipated to be significant degradation routes for Formamide (B127407), N,N'-1,2-phenylenebis- in sunlit environments. In the atmosphere, the primary degradation mechanism is expected to be its reaction with photochemically produced hydroxyl radicals (•OH). While specific data for Formamide, N,N'-1,2-phenylenebis- is not available, the degradation of other aromatic compounds is well-documented. For instance, the degradation of N,N-diethyl-m-toluamide (DEET) in the atmosphere is rapid due to photo-oxidation mediated by hydroxyl radicals. mdpi.com Similarly, aromatic amides can undergo photo-oxidation. acs.org

In aquatic systems, direct photolysis may occur if the compound absorbs light in the environmentally relevant UV spectrum. Indirect photolysis, involving reactions with transient species like hydroxyl radicals and singlet oxygen, is also a likely degradation pathway. Studies on other aromatic compounds have shown that these reactive species can lead to the hydroxylation of the aromatic ring, initiating the breakdown of the molecule. core.ac.uk The photodegradation of polycyclic aromatic hydrocarbons (PAHs), for example, is influenced by such photomediated reactions within the environmental matrix. nih.gov

While specific quantum yields for Formamide, N,N'-1,2-phenylenebis- are not documented, the general principles of photochemical degradation of aromatic compounds suggest a potential for transformation in the environment.

Biotransformation Mechanisms by Microorganisms

The biodegradation of Formamide, N,N'-1,2-phenylenebis- is expected to proceed through the microbial breakdown of its constituent parts: the o-phenylenediamine (B120857) core and the formamide groups.

The central o-phenylenediamine structure is known to be susceptible to microbial degradation. Studies on o-phenylenediamine have shown that it can be degraded by various microorganisms. nih.govnih.gov The degradation pathways often involve initial oxidation of the aromatic ring, followed by ring cleavage. For example, the degradation of aniline (B41778), a related aromatic amine, can proceed through the formation of catechol, which is then further metabolized. nih.gov It is plausible that microorganisms capable of degrading o-phenylenediamine could also initiate the breakdown of Formamide, N,N'-1,2-phenylenebis-.

The formamide groups attached to the phenylenediamine core also represent a potential point of microbial attack. Some microorganisms can utilize formamide as a source of nitrogen. nih.gov This process involves the enzymatic hydrolysis of formamide to ammonia (B1221849) and formate (B1220265), catalyzed by an enzyme called formamidase. nih.gov If microorganisms possessing this enzymatic capability encounter Formamide, N,N'-1,2-phenylenebis-, they could potentially cleave the amide bonds, releasing formate and 1,2-phenylenediamine. The latter would then be subject to further degradation.

Studies on Environmental Persistence and Mobility

There is a lack of specific studies on the environmental persistence and mobility of Formamide, N,N'-1,2-phenylenebis-. However, some inferences can be drawn from its chemical structure and the behavior of analogous compounds.

The mobility of a chemical in the environment is influenced by its physicochemical properties, such as water solubility, vapor pressure, and its octanol-water partition coefficient (Kow). Without experimental data for Formamide, N,N'-1,2-phenylenebis-, predictive models are often used to estimate these values. For comparison, the table below presents predicted data for a structurally related compound, N,N-Bis(1-phenylpropan-2-yl)formamide.

| Property | Predicted Value | Unit | Reference |

| Atmospheric Hydroxylation Rate | 1.58e-11 | cm³/molecule·sec | epa.gov |

| Biodegradation Half-Life | 3.55 | days | epa.gov |

| Bioconcentration Factor | 288 | L/kg | epa.gov |

| Soil Adsorption Coefficient (Koc) | 1.41e+3 | L/kg | epa.gov |

Note: This data is for a structurally related compound and should be used for illustrative purposes only, as the values for Formamide, N,N'-1,2-phenylenebis- may differ.

The persistence of Formamide, N,N'-1,2-phenylenebis- in soil and water will depend on the rates of its photochemical and biological degradation. The predicted biodegradation half-life of the analogous compound suggests a relatively low persistence. However, the actual persistence will be highly dependent on environmental conditions such as temperature, pH, microbial population, and sunlight intensity. The predicted soil adsorption coefficient (Koc) for the related compound suggests that it would have a moderate tendency to adsorb to soil and sediment, which would reduce its mobility in the environment.

Future Research Directions and Emerging Opportunities

Development of Novel Synthetic Routes with Enhanced Efficiency

The development of efficient and sustainable synthetic methodologies is a cornerstone of modern chemistry. For Formamide (B127407), N,N'-1,2-phenylenebis-, future research is geared towards greener, more cost-effective, and higher-yielding synthetic pathways.

Current synthetic approaches often involve the formylation of o-phenylenediamine (B120857). researchgate.net Future strategies are likely to focus on the use of novel catalysts and reaction media to improve efficiency and reduce environmental impact. For instance, the use of heterogeneous catalysts, such as supported metal nanoparticles, could offer advantages in terms of reusability and ease of separation. nih.gov Research into catalytic systems using earth-abundant metals is also a promising avenue. scirp.org

Furthermore, the exploration of one-pot syntheses and flow chemistry processes could lead to significant improvements in efficiency and scalability. mdpi.com These methods can reduce reaction times, minimize waste, and provide better control over reaction parameters. The development of synthetic routes using greener solvents or even solvent-free conditions is another key area of interest. nih.gov

| Catalyst/Method | Precursors | Efficiency/Yield | Key Advantages |

| FeCl₃ | Aryl amines, Triethylorthoformate | High | Eco-friendly, mild conditions scirp.org |

| Supported AuNPs | o-phenylenediamine, Aldehydes | High | Reusable catalyst, mild conditions nih.gov |

| Solid-state synthesis | 1,2-diaminobenzene, 1,2,4-benzenetricarboxylic anhydride (B1165640) | Good | Green chemistry, no catalyst researchgate.net |

| Ionic Liquid-Pd/C | Cyclic amines, CO₂/H₂ | High | Selective production of formamides researchgate.net |

Rational Design of Formamide, N,N'-1,2-phenylenebis- Derivatives for Targeted Applications

The true potential of Formamide, N,N'-1,2-phenylenebis- lies in the rational design of its derivatives to create molecules with tailored properties for specific applications. By modifying the core structure, researchers can fine-tune its electronic, steric, and binding characteristics.

One promising area is the development of derivatives as ligands for metal complexes with enhanced catalytic or biological activity. nih.gov Introducing specific functional groups onto the phenyl ring or the formyl groups can modulate the coordination environment around a metal center, influencing its reactivity and selectivity. For example, the incorporation of electron-donating or electron-withdrawing groups can alter the electronic properties of the resulting metal complex.

Another avenue of research is the design of derivatives for use in materials science. By incorporating polymerizable groups or moieties that can participate in self-assembly, it may be possible to create novel polymers, covalent organic frameworks (COFs), or supramolecular structures with unique optical, electronic, or porous properties. researchgate.net

| Derivative Type | Potential Application | Design Strategy |

| Functionalized Ligands | Catalysis, Medicinal Chemistry | Introduction of electron-donating/withdrawing groups to modulate metal complex properties. nih.gov |

| Fluorescent Probes | Sensing and Imaging | Coupling with fluorophores to create sensors for specific analytes like nitric oxide. rsc.org |

| Polymer Precursors | Materials Science | Incorporation of polymerizable functionalities for the synthesis of novel polymers. |

| COF Building Blocks | Gas Storage, Separation | Design of rigid structures capable of forming porous crystalline networks. ossila.com |

Exploration of New Catalytic Functions for the Compound and its Complexes

While Formamide, N,N'-1,2-phenylenebis- can act as a ligand in catalysis, future research will likely uncover new and more sophisticated catalytic roles for the compound and its metallic and bimetallic complexes. core.ac.ukmdpi.com The bidentate nature of the ligand, coordinating through the two amide groups, can stabilize various transition metal ions, creating active sites for a range of chemical transformations.

There is significant interest in exploring the catalytic activity of these complexes in reactions such as oxidation, reduction, and cross-coupling reactions. The development of chiral derivatives could also open doors to asymmetric catalysis, a critical area in the synthesis of pharmaceuticals and fine chemicals.

Furthermore, the investigation of heterobimetallic complexes, where two different metal centers are held in close proximity by the ligand scaffold, could lead to synergistic catalytic effects and novel reactivity not achievable with monometallic catalysts. mdpi.com

| Metal Complex | Catalytic Application | Key Findings |

| [N,N'-bis(salicylidene)-1,2-phenylenediamine]iron(II/III) | Cell death promotion | Generation of reactive oxygen species and DNA binding. nih.gov |

| Phenylenediamine-based Schiff base complexes | Antibacterial/Antioxidant | Metal complexes showed enhanced biological activity compared to the free ligand. isp.edu.pk |

| Ni(II) complexes of bis-N,N′-disubstituted oxamides | Epoxidation of olefins | Square-planar complexes demonstrated catalytic activity in aerobic epoxidation. researchgate.net |

| Iminopyridyl nickel(II) and palladium(II) complexes | Ethylene (B1197577) oligomerization | Active catalysts for ethylene oligomerization, selective towards C4 oligomers. core.ac.uk |

Advanced In Silico Modeling for Predictive Chemistry and Biology

Computational chemistry and in silico modeling are becoming indispensable tools in modern chemical research. For Formamide, N,N'-1,2-phenylenebis-, these methods can accelerate the discovery and development of new derivatives and applications.

Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to predict the geometric and electronic structures of the compound and its metal complexes. isp.edu.pk This information is crucial for understanding its reactivity and for designing new catalysts with desired properties. Molecular docking and quantitative structure-activity relationship (QSAR) studies can be employed to predict the biological activity of its derivatives, guiding the synthesis of new drug candidates. nih.gov

Molecular dynamics simulations can provide insights into the dynamic behavior of the molecule and its interactions with other molecules or biological targets, which is essential for understanding its mechanism of action in various applications.

| Modeling Technique | Application | Predicted Properties |

| Density Functional Theory (DFT) | Catalyst design | Geometric and electronic structure, reactivity. isp.edu.pk |

| Molecular Docking | Drug discovery | Binding affinity and mode to biological targets. nih.gov |

| QSAR | Predictive toxicology/pharmacology | Correlation of chemical structure with biological activity. nih.gov |

| Molecular Dynamics | Mechanistic studies | Dynamic behavior and intermolecular interactions. |

Interdisciplinary Research Integrating Formamide, N,N'-1,2-phenylenebis- in Nanoscience and Biotechnology

The integration of Formamide, N,N'-1,2-phenylenebis- and its derivatives into interdisciplinary fields like nanoscience and biotechnology presents a wealth of emerging opportunities.

In nanoscience, the compound could be used as a capping agent or stabilizer for the synthesis of metal nanoparticles with controlled size and shape. utexas.edu The functional groups on the molecule can be tailored to interact with nanoparticle surfaces, providing a means to functionalize them for specific applications, such as in catalysis or sensing. nih.gov There is also potential for its use in the fabrication of nanostructured materials and devices. nih.gov

In the realm of biotechnology, derivatives of Formamide, N,N'-1,2-phenylenebis- are being explored for their potential biological activities. Research into its metal complexes has shown promise in areas like anticancer and antimicrobial applications. nih.govisp.edu.pk The ability to rationally design derivatives with specific biological targets in mind, guided by in silico modeling, is a particularly exciting prospect for future drug discovery efforts.

| Field | Application | Research Focus |

| Nanoscience | Nanoparticle Synthesis | Use as a capping agent to control nanoparticle size and properties. utexas.edumdpi.com |

| Nanoscience | Nanomaterials | Component in the self-assembly of functional nanostructures. |

| Biotechnology | Drug Discovery | Design of derivatives with potential anticancer and antimicrobial properties. nih.govisp.edu.pk |

| Biotechnology | Biosensing | Development of fluorescent probes for the detection of biologically relevant molecules. rsc.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。